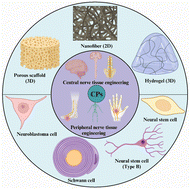Conducting polymer-based scaffolds for neuronal tissue engineering
Journal of Materials Chemistry B Pub Date: 2023-11-13 DOI: 10.1039/D3TB01838E
Abstract
Neuronal tissue engineering has immense potential for treating neurological disorders and facilitating nerve regeneration. Conducting polymers (CPs) have emerged as a promising class of materials owing to their unique electrical conductivity and biocompatibility. CPs, such as poly(3,4-ethylenedioxythiophene) (PEDOT), poly(3-hexylthiophene) (P3HT), polypyrrole (PPy), and polyaniline (PANi), have been extensively explored for their ability to provide electrical cues to neural cells. These polymers are widely used in various forms, including porous scaffolds, hydrogels, and nanofibers, and offer an ideal platform for promoting cell adhesion, differentiation, and axonal outgrowth. CP-based scaffolds can also serve as drug delivery systems, enabling localized and controlled release of neurotrophic factors and therapeutic agents to enhance neural regeneration and repair. CP-based scaffolds have demonstrated improved neural regeneration, both in vitro and in vivo, for treating spinal cord and peripheral nerve injuries. In this review, we discuss synthesis and scaffold processing methods for CPs and their applications in neuronal tissue regeneration. We focused on a detailed literature review of the central and peripheral nervous systems.


Recommended Literature
- [1] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [2] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [3] Hot off the press
- [4] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [5] A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries†
- [6] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [7] A nanoscale dendrimer-based Fe24 cluster: synthesis and molecular self-assembly
- [8] Front cover
- [9] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [10] Engineering of porous π-stacked solids using mechanochemistry

Journal Name:Journal of Materials Chemistry B
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 1076-07-9









